molecular formula C21H21ClN2O2S B12483113 N-(2-chlorophenyl)-1-(naphthalen-2-ylsulfonyl)piperidin-4-amine

N-(2-chlorophenyl)-1-(naphthalen-2-ylsulfonyl)piperidin-4-amine

Cat. No.: B12483113
M. Wt: 400.9 g/mol
InChI Key: QPRLBSKLXNGIMN-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-1-(naphthalen-2-ylsulfonyl)piperidin-4-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with a naphthalenesulfonyl group and a chlorophenyl group, making it a subject of study for its chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-1-(naphthalen-2-ylsulfonyl)piperidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring is constructed through cyclization reactions.

    Introduction of the Naphthalenesulfonyl Group: The naphthalenesulfonyl group is introduced via sulfonylation reactions, often using reagents like naphthalenesulfonyl chloride.

    Attachment of the Chlorophenyl Group: The chlorophenyl group is attached through nucleophilic substitution reactions, using reagents such as 2-chlorophenylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-1-(naphthalen-2-ylsulfonyl)piperidin-4-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various derivatives with different functional groups.

Scientific Research Applications

N-(2-chlorophenyl)-1-(naphthalen-2-ylsulfonyl)piperidin-4-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-1-(naphthalen-2-ylsulfonyl)piperidin-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    N-(2-chlorophenyl)-1-(naphthalen-2-ylsulfonyl)piperidine: Lacks the amine group on the piperidine ring.

    N-(2-chlorophenyl)-1-(naphthalen-2-ylsulfonyl)pyrrolidine: Features a pyrrolidine ring instead of a piperidine ring.

Uniqueness

N-(2-chlorophenyl)-1-(naphthalen-2-ylsulfonyl)piperidin-4-amine is unique due to the presence of both the naphthalenesulfonyl and chlorophenyl groups on the piperidine ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C21H21ClN2O2S

Molecular Weight

400.9 g/mol

IUPAC Name

N-(2-chlorophenyl)-1-naphthalen-2-ylsulfonylpiperidin-4-amine

InChI

InChI=1S/C21H21ClN2O2S/c22-20-7-3-4-8-21(20)23-18-11-13-24(14-12-18)27(25,26)19-10-9-16-5-1-2-6-17(16)15-19/h1-10,15,18,23H,11-14H2

InChI Key

QPRLBSKLXNGIMN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1NC2=CC=CC=C2Cl)S(=O)(=O)C3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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